Cas no 2138513-93-4 (methyl 4-bromo-1-methyl-5-(propan-2-yloxy)-1H-pyrazole-3-carboxylate)

Methyl 4-bromo-1-methyl-5-(propan-2-yloxy)-1H-pyrazole-3-carboxylate is a brominated pyrazole derivative with a methoxycarbonyl functional group, serving as a versatile intermediate in organic synthesis. Its structural features, including the bromine substituent and isopropoxy group, make it valuable for further functionalization via cross-coupling reactions or nucleophilic substitutions. The ester moiety enhances reactivity in condensation or hydrolysis reactions, facilitating the preparation of heterocyclic compounds. This compound is particularly useful in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. Its stability under standard conditions ensures reliable handling and storage.
methyl 4-bromo-1-methyl-5-(propan-2-yloxy)-1H-pyrazole-3-carboxylate structure
2138513-93-4 structure
Product Name:methyl 4-bromo-1-methyl-5-(propan-2-yloxy)-1H-pyrazole-3-carboxylate
CAS No:2138513-93-4
MF:C9H13BrN2O3
MW:277.115121603012
CID:5937061
PubChem ID:165466174
Update Time:2025-10-21

methyl 4-bromo-1-methyl-5-(propan-2-yloxy)-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2138513-93-4
    • methyl 4-bromo-1-methyl-5-(propan-2-yloxy)-1H-pyrazole-3-carboxylate
    • EN300-767142
    • Inchi: 1S/C9H13BrN2O3/c1-5(2)15-8-6(10)7(9(13)14-4)11-12(8)3/h5H,1-4H3
    • InChI Key: CZZCXCHMYZXWBP-UHFFFAOYSA-N
    • SMILES: BrC1C(C(=O)OC)=NN(C)C=1OC(C)C

Computed Properties

  • Exact Mass: 276.01095g/mol
  • Monoisotopic Mass: 276.01095g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 53.4Ų

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Additional information on methyl 4-bromo-1-methyl-5-(propan-2-yloxy)-1H-pyrazole-3-carboxylate

Methyl 4-bromo-1-methyl-5-(propan-2-yloxy)-1H-pyrazole-3-carboxylate (CAS No. 2138513-93-4): A Comprehensive Overview

Methyl 4-bromo-1-methyl-5-(propan-2-yloxy)-1H-pyrazole-3-carboxylate (CAS No. 2138513-93-4) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, holds promise for various applications, particularly in the development of novel therapeutic agents and biochemical research tools.

The molecular framework of methyl 4-bromo-1-methyl-5-(propan-2-yloxy)-1H-pyrazole-3-carboxylate incorporates several key functional groups that contribute to its unique chemical properties. The presence of a bromine substituent at the 4-position of the pyrazole ring enhances its reactivity, making it a valuable intermediate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. Additionally, the propyl ether moiety at the 5-position introduces a degree of lipophilicity, which can be advantageous for improving bioavailability in drug candidates.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse biological activities and structural versatility. Pyrazole derivatives, in particular, have been extensively studied for their potential as pharmacophores in the treatment of various diseases, including inflammation, cancer, and infectious disorders. The specific modification of methyl 4-bromo-1-methyl-5-(propan-2-yloxy)-1H-pyrazole-3-carboxylate with bromine and propyl ether groups makes it a compelling candidate for further exploration in medicinal chemistry.

One of the most exciting applications of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with pathological conditions. By leveraging the reactivity of the bromine atom and the structural features of the pyrazole core, researchers have developed novel inhibitors targeting specific kinases. For instance, studies have shown that derivatives of methyl 4-bromo-1-methyl-5-(propan-2-yloxy)-1H-pyrazole-3-carboxylate can serve as potent scaffolds for developing drugs that modulate signaling pathways involved in cancer progression.

The propyl ether group in this compound also offers flexibility for further chemical modifications, allowing chemists to fine-tune properties such as solubility and metabolic stability. This adaptability is particularly valuable when designing drug candidates that need to navigate complex biological systems. Additionally, the methyl group at the 1-position contributes to steric hindrance, which can influence binding affinity and selectivity in drug interactions.

Recent advancements in computational chemistry have further enhanced the utility of methyl 4-bromo-1-methyl-5-(propan-2-yloxy)-1H-pyrazole-3-carboxylate as a building block for drug discovery. Molecular modeling studies have demonstrated its potential as a lead compound for inhibiting targets such as Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins. These proteins are implicated in various inflammatory and autoimmune diseases, making them attractive therapeutic targets.

The synthesis of methyl 4-bromo-1-methyl-5-(propan-2-yloxy)-1H-pyrazole-3-carboxylate involves multi-step organic transformations that highlight its synthetic utility. The bromination step at the 4-position is typically achieved using brominating agents such as N-bromosuccinimide (NBS), while the introduction of the propyl ether group can be accomplished through nucleophilic substitution reactions with propanol or propyl bromide. These synthetic strategies underscore the compound's role as a versatile intermediate in organic synthesis.

In conclusion, methyl 4-bromo-1-methyl-5-(propan-2-yloxy)-1H-pyrazole-3-carboxylate represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it an invaluable tool for developing new drugs and biochemical probes. As research continues to uncover new therapeutic applications for pyrazole derivatives, compounds like this are poised to play a pivotal role in shaping the future of medicine.

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